molecular formula C14H11ClN2O2 B11540324 (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine

Cat. No.: B11540324
M. Wt: 274.70 g/mol
InChI Key: VKCIYQSLJNNOKB-UHFFFAOYSA-N
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Description

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine is an organic compound with the molecular formula C14H11ClN2O2. This compound is characterized by the presence of a chloro-substituted methylphenyl group and a nitro-substituted benzylidene amine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methylaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality. The use of high-purity starting materials and stringent control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Sodium hydroxide, organic solvents like ethanol or methanol.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of corresponding oxides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Researchers explore its activity against various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The chloro and methyl groups influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine
  • (3-Chloro-4-methyl-phenyl)-(4-nitro-benzylidene)-amine
  • (4-Chloro-2,5-dimethoxy-phenyl)-(4-nitro-benzylidene)-amine

Uniqueness

(3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both chloro and nitro groups provides a distinct set of properties that differentiate it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H11ClN2O2/c1-10-13(15)3-2-4-14(10)16-9-11-5-7-12(8-6-11)17(18)19/h2-9H,1H3

InChI Key

VKCIYQSLJNNOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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